molecular formula C21H25N3O2 B6790116 N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-4-pyridin-4-ylpiperidine-1-carboxamide

N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-4-pyridin-4-ylpiperidine-1-carboxamide

Cat. No.: B6790116
M. Wt: 351.4 g/mol
InChI Key: CASYJRLKUBDAEI-UHFFFAOYSA-N
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Description

N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-4-pyridin-4-ylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of chromenyl piperidine carboxamides. This compound is characterized by its complex structure, which includes a chromene ring, a piperidine ring, and a pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-4-pyridin-4-ylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-15-3-2-4-18-13-19(14-26-20(15)18)23-21(25)24-11-7-17(8-12-24)16-5-9-22-10-6-16/h2-6,9-10,17,19H,7-8,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASYJRLKUBDAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC(CO2)NC(=O)N3CCC(CC3)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-4-pyridin-4-ylpiperidine-1-carboxamide typically involves multiple steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Coupling of Chromene and Piperidine Rings: The chromene and piperidine rings are coupled using a carboxylation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic aromatic substitution reaction, where the piperidine derivative reacts with a halogenated pyridine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-4-pyridin-4-ylpiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development, particularly in the areas of neuropharmacology and oncology.

Medicine

In medicine, research has focused on the compound’s potential therapeutic effects. Studies have investigated its role as an anti-inflammatory agent, as well as its potential to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.

Industry

Industrially, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with specific properties tailored to industrial applications.

Mechanism of Action

The mechanism of action of N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-4-pyridin-4-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dihydro-2H-chromen-3-yl)-4-pyridin-4-ylpiperidine-1-carboxamide: Lacks the 8-methyl group, which may affect its biological activity and chemical reactivity.

    N-(8-methyl-2H-chromen-3-yl)-4-pyridin-4-ylpiperidine-1-carboxamide: Similar structure but different substitution pattern on the chromene ring.

    N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-4-pyridin-3-ylpiperidine-1-carboxamide: Substitution on the pyridine ring differs, potentially altering its interaction with biological targets.

Uniqueness

N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-4-pyridin-4-ylpiperidine-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 8-methyl group on the chromene ring and the specific positioning of the pyridine ring contribute to its distinct properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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